molecular formula C11H13NO3 B8330022 N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide

N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide

Cat. No.: B8330022
M. Wt: 207.23 g/mol
InChI Key: OZBPITDAWVYUQD-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)-2-oxo-2-phenylethyl]acetamide is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(3-hydroxy-1-oxo-1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H13NO3/c1-8(14)12-10(7-13)11(15)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,12,14)

InChI Key

OZBPITDAWVYUQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(1-oxo-1-phenylethan-2-yl)acetamide (10) (1.1 g, 6.0 mmol, 1.0 equiv.) was added to a 100 mL RBF followed by EtOH (25 mL, 200 proof). Next, a 0.5 M solution of NaHCO3 (250 mg, 3.0 mmol, 0.5 equiv.) was added followed by a 37% solution of formaldehyde (730 μL, 9.0 mmol, 1.5 equiv.). The solution was stirred at rt. for 24 h and transferred to a separatory funnel with a 1.0 M solution of NaCl (2.9 g, 50.0 mmol). The solution was extracted with CH2Cl2 (5×60 mL). The organic layer was dried over Na2SO4, concentrated on a rotary evaporator, and dried under vacuum to give a crude off-white solid. The solid was washed with EtOAc (10 mL) to remove all impurities. The remaining solid was dried under vacuum to give 900 mg (72%) of 11 as a white solid. Rf=0.11 (5% MeOH/CH2Cl2); mp=115-117° C.; IR (KBr) 3312, 3262, 2915, 1696, 1639, 1537, 1228, 1101 cm−1; 1H NMR (500 MHz, CDCl3) δ 8.00 (d, J=7.0 Hz, 2H, Ph-H), 7.61 (t, J=7.0 Hz, 1H, Ph-H), 7.48 (t, J=7.0 Hz, 2H, Ph-H), 7.17 (d, J=7.0 Hz, 1H, Ac—NH), 5.63 (m, 1H, Ac—NH—CH), 4.01 (m, 1H, CH—CH2), 3.88 (m, 1H, CH—CH2), 2.06 (s, 3H, NH—COCH3); 13C NMR (125 MHz, CDCl3) δ 197.0, 171.2, 134.3, 129.1, 128.9, 64.4, 57.3, 23.2; LRMS (ESI-MS m/z): Mass calcd for C11H13NNaO3 [M+Na]+, 230.22. Found 208. Anal. calcd for C11H13NO3: C, 63.76; H, 6.32; N, 6.76. Found: C, 63.92; H, 6.34; N, 6.74. Spectroscopic data were consistent with the literature data for this compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
730 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2.9 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Yield
72%

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